molecular formula C13H16F3N3O2 B13386832 tert-butyl N-[(E)-[amino-[3-(trifluoromethyl)phenyl]methylidene]amino]carbamate

tert-butyl N-[(E)-[amino-[3-(trifluoromethyl)phenyl]methylidene]amino]carbamate

Cat. No.: B13386832
M. Wt: 303.28 g/mol
InChI Key: DNTFVIXVRSCBAS-UHFFFAOYSA-N
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Description

tert-Butyl N-[(E)-[amino-[3-(trifluoromethyl)phenyl]methylidene]amino]carbamate: is a chemical compound known for its unique structure and properties. It is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(E)-[amino-[3-(trifluoromethyl)phenyl]methylidene]amino]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aldehyde or ketone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(E)-[amino-[3-(trifluoromethyl)phenyl]methylidene]amino]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(E)-[amino-[3-(trifluoromethyl)phenyl]methylidene]amino]carbamate is used as a building block in the synthesis of more complex molecules. It is also used in the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as an inhibitor or activator of specific enzymes, providing insights into their functions .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[(E)-[amino-[3-(trifluoromethyl)phenyl]methylidene]amino]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[(E)-[amino-[3-(trifluoromethyl)phenyl]methylidene]amino]carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C13H16F3N3O2

Molecular Weight

303.28 g/mol

IUPAC Name

tert-butyl N-[(E)-[amino-[3-(trifluoromethyl)phenyl]methylidene]amino]carbamate

InChI

InChI=1S/C13H16F3N3O2/c1-12(2,3)21-11(20)19-18-10(17)8-5-4-6-9(7-8)13(14,15)16/h4-7H,1-3H3,(H2,17,18)(H,19,20)

InChI Key

DNTFVIXVRSCBAS-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C(\C1=CC(=CC=C1)C(F)(F)F)/N

Canonical SMILES

CC(C)(C)OC(=O)NN=C(C1=CC(=CC=C1)C(F)(F)F)N

Origin of Product

United States

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